5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole
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Overview
Description
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole, also known as MI-2, is a small molecule inhibitor that has been used in scientific research to understand the mechanism of action of certain proteins.
Mechanism Of Action
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole works by binding to the active site of MALT1, preventing it from cleaving certain proteins that are important for cell survival. This leads to the death of cancer cells that are dependent on MALT1 activity.
Biochemical And Physiological Effects
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have a selective effect on cancer cells that are dependent on MALT1 activity, while sparing normal cells. This makes it a promising candidate for cancer treatment. Additionally, 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole in lab experiments is its selectivity for cancer cells that are dependent on MALT1 activity. This allows for the study of the specific role of MALT1 in cancer development. However, one limitation is that 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole is not effective against all types of cancer, and further research is needed to identify which cancers are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment.
Future Directions
There are several future directions for research on 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole. One area of interest is the development of more potent and selective inhibitors of MALT1 activity. Additionally, further research is needed to understand the role of MALT1 in cancer development and to identify which types of cancer are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment. Finally, the potential anti-inflammatory effects of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole could be explored further for the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole involves several steps, including the reaction of 3-nitro-4-chloroaniline with ethyl glyoxalate, followed by the reaction of the resulting product with 2-(4-morpholinyl)ethylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The final product is purified using column chromatography.
Scientific Research Applications
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been used in scientific research to understand the mechanism of action of certain proteins, specifically the MALT1 paracaspase. MALT1 is a protein that plays a critical role in the immune system and is involved in the development of certain types of cancer. 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to inhibit the activity of MALT1, making it a potential therapeutic target for cancer treatment.
properties
CAS RN |
3993-28-0 |
---|---|
Product Name |
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole |
Molecular Formula |
C16H19N5OS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C16H19N5OS/c1-20-13-5-3-2-4-12(13)14-15(20)17-16(19-18-14)23-11-8-21-6-9-22-10-7-21/h2-5H,6-11H2,1H3 |
InChI Key |
KKNKBONMMKSMNC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 |
Other CAS RN |
3993-28-0 |
solubility |
49.4 [ug/mL] |
Origin of Product |
United States |
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